4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine
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Overview
Description
4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This compound is known for its diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine typically involves the reaction of 5-chloro-1,3,4-thiadiazole with 2,3-dimethylthiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
4-((5-Chloro-1,3,4-thiadiazol-2-yl)methyl)-2,3-dimethylthiomorpholine can be compared with other thiadiazole derivatives, such as:
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
- 1,3,4-Thiadiazole
Each of these compounds has unique properties and biological activities.
Properties
Molecular Formula |
C9H14ClN3S2 |
---|---|
Molecular Weight |
263.8 g/mol |
IUPAC Name |
4-[(5-chloro-1,3,4-thiadiazol-2-yl)methyl]-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C9H14ClN3S2/c1-6-7(2)14-4-3-13(6)5-8-11-12-9(10)15-8/h6-7H,3-5H2,1-2H3 |
InChI Key |
BNRPKOYCVNSDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SCCN1CC2=NN=C(S2)Cl)C |
Origin of Product |
United States |
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